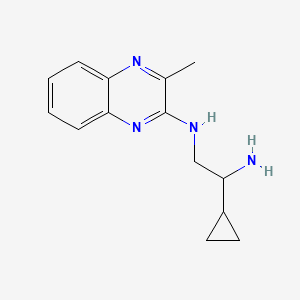![molecular formula C12H12N2O5S2 B7577306 2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7577306.png)
2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid, commonly known as TTA, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields, ranging from medicine to agriculture. TTA is a sulfonamide-based compound that has been found to exhibit potent biological activity, making it an attractive molecule for research and development.
作用机制
The mechanism of action of TTA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. TTA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. TTA has also been shown to inhibit the activity of the protein histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
TTA has been found to exhibit a range of biochemical and physiological effects, depending on the context in which it is used. In animal studies, TTA has been shown to reduce inflammation and tumor growth, suggesting that it may have potential therapeutic applications. In plant studies, TTA has been shown to enhance root growth and increase crop yield, suggesting that it may have potential applications in sustainable agriculture.
实验室实验的优点和局限性
One advantage of TTA is its potent biological activity, which makes it a useful tool for studying various cellular processes. Another advantage is its relative ease of synthesis, which makes it readily available for research purposes. However, one limitation of TTA is its potential toxicity, which may limit its use in certain experimental contexts. Additionally, TTA may have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on TTA. One direction is the development of new drugs based on the structure of TTA, which may have improved therapeutic properties. Another direction is the investigation of the molecular mechanisms underlying the biological activity of TTA, which may provide insights into new targets for drug development. Additionally, further research is needed to fully understand the potential applications of TTA in agriculture and biotechnology.
合成方法
TTA can be synthesized using a variety of methods, including the reaction of 4-(1,3-thiazol-4-ylmethylsulfamoyl)phenol with chloroacetic acid in the presence of a base. Another method involves the reaction of 4-(1,3-thiazol-4-ylmethylsulfamoyl)phenol with chloroacetyl chloride in the presence of a base. Both methods result in the formation of TTA, which can be purified using standard techniques such as column chromatography.
科学研究应用
TTA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, TTA has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, TTA has been shown to enhance plant growth and increase crop yield, making it a potential tool for sustainable agriculture. In biotechnology, TTA has been used as a tool for gene expression regulation and as a chemical inducer of dimerization.
属性
IUPAC Name |
2-[4-(1,3-thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S2/c15-12(16)6-19-10-1-3-11(4-2-10)21(17,18)14-5-9-7-20-8-13-9/h1-4,7-8,14H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIONCDQNZMQNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)S(=O)(=O)NCC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577230.png)
![[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B7577233.png)
![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![3-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577248.png)
![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)

![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)

![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)
![3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)



